molecular formula C23H18N4O2S4 B383218 2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide

2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide

Cat. No.: B383218
M. Wt: 510.7g/mol
InChI Key: JIMTXNNPUWNTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide is a complex organic compound with a unique structure that includes a thienyl group, a pyrimidinyl group, and a cyclopentathienyl group

Preparation Methods

The synthesis of 2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thienyl and pyrimidinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include allyl bromide, thiophene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thienyl and pyrimidinyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The allyl group can undergo substitution reactions, where the allyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thienyl and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar compounds include those with thienyl, pyrimidinyl, and cyclopentathienyl groups. Examples include:

  • 2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
  • 2-{[3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and applications.

Properties

Molecular Formula

C23H18N4O2S4

Molecular Weight

510.7g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H18N4O2S4/c1-2-8-27-22(29)19-15(16-7-4-9-30-16)11-31-21(19)26-23(27)32-12-18(28)25-20-14(10-24)13-5-3-6-17(13)33-20/h2,4,7,9,11H,1,3,5-6,8,12H2,(H,25,28)

InChI Key

JIMTXNNPUWNTMW-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)SC=C2C5=CC=CS5

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)SC=C2C5=CC=CS5

Origin of Product

United States

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